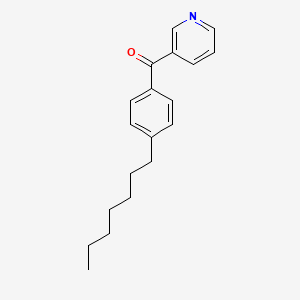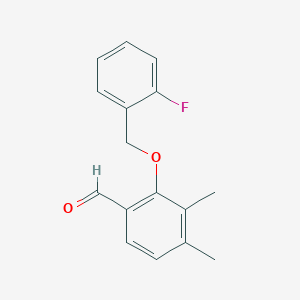
tert-Butyl 4-acetyl-3-aminobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-acetyl-3-aminobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl group, an acetyl group, and an amino group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-acetyl-3-aminobenzoate typically involves the following steps:
Nitration: The starting material, tert-butyl 4-nitrobenzoate, is prepared by nitration of tert-butyl benzoate.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Acetylation: The amino group is acetylated using acetic anhydride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 4-acetyl-3-aminobenzoate can undergo oxidation reactions, where the amino group can be oxidized to a nitro group.
Reduction: The compound can be reduced to remove the acetyl group, yielding tert-butyl 4-aminobenzoate.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of tert-butyl 4-nitrobenzoate.
Reduction: Formation of tert-butyl 4-aminobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 4-acetyl-3-aminobenzoate is used as a building block in organic synthesis. It is employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and as a substrate in biochemical assays.
Medicine: this compound is investigated for its potential use in drug development, particularly in the synthesis of antifolate compounds which are important in cancer treatment .
Industry: In the industrial sector, it is used in the production of polymers and as an intermediate in the manufacture of dyes and pigments.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-acetyl-3-aminobenzoate involves its interaction with specific molecular targets. The acetyl group can undergo hydrolysis, releasing the active amino group which can then interact with enzymes or receptors. This interaction can inhibit or activate specific biochemical pathways, depending on the target .
Comparación Con Compuestos Similares
- tert-Butyl 4-aminobenzoate
- tert-Butyl 2-aminobenzoate
- Methyl 4-aminobenzoate
- Ethyl 4-aminobenzoate
Comparison: tert-Butyl 4-acetyl-3-aminobenzoate is unique due to the presence of both an acetyl and an amino group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs which may only have one functional group. For example, tert-Butyl 4-aminobenzoate lacks the acetyl group, limiting its reactivity in certain synthetic applications .
Propiedades
Fórmula molecular |
C13H17NO3 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
tert-butyl 4-acetyl-3-aminobenzoate |
InChI |
InChI=1S/C13H17NO3/c1-8(15)10-6-5-9(7-11(10)14)12(16)17-13(2,3)4/h5-7H,14H2,1-4H3 |
Clave InChI |
JPUHDYIKZGUKCU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1)C(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2',4'-Difluoro[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13003510.png)
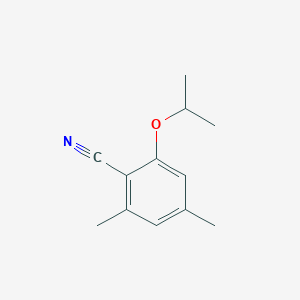
![6-Chlorobenzo[b]thiophen-2-amine](/img/structure/B13003521.png)

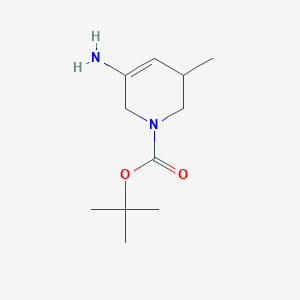
![5-(2-Aminoethyl)-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13003543.png)


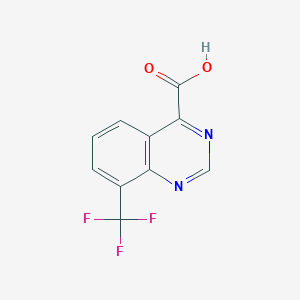
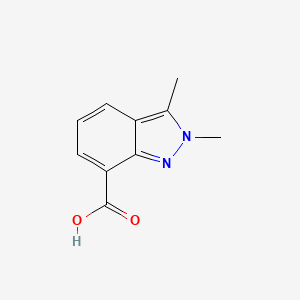
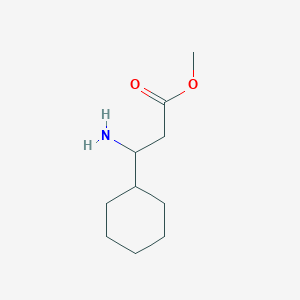
![4-[(Boc)2-guanidino]phenylaceticacid](/img/structure/B13003582.png)
